molecular formula C9H8F2O3 B13282622 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid

2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid

Cat. No.: B13282622
M. Wt: 202.15 g/mol
InChI Key: RRQXXZSBVYURDR-UHFFFAOYSA-N
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Description

2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid: is an organic compound with the molecular formula C9H8F2O3 . This compound is characterized by the presence of two fluorine atoms and a methoxy group attached to a phenyl ring, along with an acetic acid moiety. It is a derivative of phenylacetic acid and is of interest in various fields of chemical research due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-4-methoxybenzaldehyde.

    Formation of Acetic Acid Moiety: The acetic acid moiety can be introduced through a Grignard reaction or a similar organometallic reaction, followed by oxidation to form the carboxylic acid group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Fluorination: Utilizing continuous flow reactors for the fluorination step to ensure consistent and efficient introduction of fluorine atoms.

    Catalytic Processes: Employing catalytic processes to enhance the yield and selectivity of the desired product.

    Purification: Implementing advanced purification techniques such as recrystallization or chromatography to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol using reagents such as lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Sodium hydride (NaH) in dimethylformamide (DMF) for nucleophilic substitution.

Major Products

    Oxidation: Formation of 2-fluoro-2-(3-fluoro-4-methoxyphenyl)acetaldehyde.

    Reduction: Formation of 2-fluoro-2-(3-fluoro-4-methoxyphenyl)ethanol.

    Substitution: Formation of derivatives with various functional groups replacing the fluorine atoms.

Scientific Research Applications

2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes or receptors.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid involves its interaction with molecular targets such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards specific targets. The methoxy group may also play a role in modulating the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    3-Fluoro-4-methoxyphenylacetic acid: Similar structure but lacks the second fluorine atom.

    2-Fluoro-3-methoxyphenylboronic acid: Contains a boronic acid group instead of the acetic acid moiety.

    4-Fluoro-3-methoxyphenylacetic acid: Similar structure with the fluorine atom in a different position.

Uniqueness

2-Fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid is unique due to the presence of two fluorine atoms and a methoxy group on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C9H8F2O3

Molecular Weight

202.15 g/mol

IUPAC Name

2-fluoro-2-(3-fluoro-4-methoxyphenyl)acetic acid

InChI

InChI=1S/C9H8F2O3/c1-14-7-3-2-5(4-6(7)10)8(11)9(12)13/h2-4,8H,1H3,(H,12,13)

InChI Key

RRQXXZSBVYURDR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(C(=O)O)F)F

Origin of Product

United States

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